A Technical Guide to 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
A Technical Guide to 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
Abstract: This document provides a comprehensive technical overview of 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde (CAS No. 1368167-47-8), a heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. The pyrazole scaffold is a privileged structure in drug development, known for a wide spectrum of biological activities.[1][2][3] This guide details the compound's physicochemical properties, presents a robust, field-proven synthetic protocol via the Vilsmeier-Haack reaction, and explores its versatile applications as a synthetic intermediate for creating diverse molecular architectures. Emphasis is placed on the strategic importance of its functional groups—the aldehyde and the bromo moiety—in the context of library synthesis and lead optimization. Safety and handling protocols based on analogous compounds are also provided to ensure safe laboratory practice.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its prevalence in FDA-approved drugs such as Celecoxib (anti-inflammatory), Sildenafil (vasodilator), and Rimonabant (anti-obesity agent) underscores its therapeutic importance.[2][3] The pyrazole moiety's ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, allows it to bind effectively to a wide range of biological targets, leading to diverse pharmacological profiles such as anticancer, antimicrobial, and anti-inflammatory activities.[1][4][5]
3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde is a strategically functionalized derivative designed for maximum synthetic utility. The N-methylation prevents tautomerism and provides a fixed substitution pattern. The C4-aldehyde and C3-bromo groups are versatile handles for subsequent chemical transformations, making this compound an ideal starting point for constructing libraries of novel drug candidates.
Physicochemical and Structural Properties
A precise understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis and process development.
Structural Information
The structure of 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde features a planar pyrazole ring with key functional groups positioned for synthetic manipulation.
Caption: Structure of 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde.
Properties Table
While extensive experimental data for this specific compound is not publicly available, the following table summarizes its key identifiers and computed properties. Researchers should perform their own characterization to confirm properties for their specific lots.
| Property | Value | Source |
| CAS Number | 1368167-47-8 | [6] |
| Molecular Formula | C₅H₅BrN₂O | [6] |
| Molecular Weight | 189.01 g/mol | [6] |
| Appearance | (Expected) Off-white to yellow solid | N/A |
| SMILES | O=CC1=CN(C)N=C1Br | [6] |
| Topological Polar Surface Area (TPSA) | 34.89 Ų | [6] |
| LogP (Computed) | 0.9951 | [6] |
| Hydrogen Bond Acceptors | 3 | [6] |
| Hydrogen Bond Donors | 0 | [6] |
| Rotatable Bonds | 1 | [6] |
Synthesis and Purification
The most reliable and widely adopted method for introducing a formyl group at the C4 position of a pyrazole ring is the Vilsmeier-Haack reaction.[7][8][9][10] This electrophilic substitution reaction is efficient for electron-rich heterocyclic systems and provides the target aldehyde in good yields.
Recommended Synthetic Pathway: Vilsmeier-Haack Formylation
The synthesis begins with the commercially available precursor, 3-Bromo-1-methyl-1H-pyrazole (CAS 151049-87-5). This precursor is subjected to the Vilsmeier reagent, which is pre-formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Detailed Step-by-Step Protocol
This protocol is a representative procedure based on established Vilsmeier-Haack formylations of similar pyrazole substrates and should be adapted and optimized as necessary.[11][12]
Materials:
-
3-Bromo-1-methyl-1H-pyrazole (1.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (4.0 eq)
-
Phosphorus oxychloride (POCl₃) (4.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice / Ice water
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Vilsmeier Reagent Formation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (4.0 eq). Cool the flask to 0 °C in an ice bath. Add POCl₃ (4.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes. A viscous, white precipitate of the Vilsmeier reagent should form.
-
Formylation Reaction: Dissolve 3-Bromo-1-methyl-1H-pyrazole (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution to the Vilsmeier reagent at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the reaction mixture to 70-80 °C and stir for 6-12 hours. Monitor the reaction progress by TLC (e.g., using 30% Ethyl Acetate/Hexanes).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and then carefully pour it onto a large beaker of crushed ice with vigorous stirring. This hydrolysis step is exothermic.
-
Neutralization: Slowly add saturated NaHCO₃ solution to the aqueous mixture until the pH is ~7-8 to neutralize the acid. Stir for 1 hour.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water (1 x volume) and brine (1 x volume).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 40%) to afford the pure 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde.
Mechanism of the Vilsmeier-Haack Reaction
The reaction proceeds via the formation of the electrophilic Vilsmeier reagent (a chloroiminium ion), which is then attacked by the electron-rich C4 position of the pyrazole ring. Subsequent elimination and hydrolysis yield the final aldehyde.[9][13]
Caption: Mechanism of the Vilsmeier-Haack formylation of pyrazole.
Purification and Characterization
Purification is typically achieved via silica gel chromatography. The final product should be characterized to confirm its identity and purity. While experimental spectral data is not widely published, the following are expected 1H NMR signals based on similar structures:[11]
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 9.9-10.1 ppm (s, 1H, -CHO)
-
δ 8.0-8.3 ppm (s, 1H, Pyrazole C5-H)
-
δ 3.9-4.1 ppm (s, 3H, N-CH₃)
-
-
¹³C NMR (CDCl₃, 101 MHz): Expected signals for the aldehyde carbonyl (~185 ppm), pyrazole carbons, and the N-methyl carbon (~40 ppm).
-
Mass Spectrometry (ESI+): Expected [M+H]⁺ at m/z 188.9/190.9 due to bromine isotopes.
Applications in Drug Discovery and Medicinal Chemistry
The Role of the Pyrazole Core
The pyrazole core itself is a bioisostere for other aromatic systems and can act as both a hydrogen bond donor (if unsubstituted at N1) and acceptor. Its stable aromatic nature makes it a robust scaffold for building complex molecules.
Synthetic Utility of the Aldehyde and Bromo Moieties
The true value of 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde lies in its dual functionality, which allows for sequential or orthogonal chemical modifications.
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